1,2,3,5-Tetrahydro-pyrrolo[2,3-f]indole
Description
Contextualization within Fused Heterocyclic Systems
Fused heterocyclic systems are a broad and vital class of organic compounds characterized by the sharing of one or more bonds between at least two rings, where at least one of the rings contains an atom other than carbon. These structures are ubiquitous in nature and are foundational to many biologically active molecules and functional materials.
The pyrrolo[2,3-f]indole (B14039485) core is a prime example of a fused heterocyclic system, constructed from the fusion of a pyrrole (B145914) ring and an indole (B1671886) ring system. The indole itself is a fused heterocycle, composed of a benzene (B151609) ring fused to a pyrrole ring. Therefore, the pyrrolo[2,3-f]indole framework is a tricyclic system containing two nitrogen atoms. The partially saturated nature of 1,2,3,5-Tetrahydro-pyrrolo[2,3-f]indole places it within the subgroup of tetrahydro derivatives of this parent aromatic system. The synthesis of derivatives of the tetrahydropyrrolo[2,3-f]indole skeleton has been reported, highlighting its accessibility as a core structure for further chemical exploration. researchgate.net
The study of such fused nitrogen heterocycles is a dynamic area of chemical research, with applications ranging from medicinal chemistry to materials science. The specific arrangement of the fused rings and the nature and position of heteroatoms significantly influence the molecule's electronic properties, reactivity, and three-dimensional shape.
Nomenclature and Structural Representation of this compound
The systematic naming of fused heterocyclic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name "this compound" provides a precise description of the molecule's structure.
Pyrrolo[2,3-f]indole : This is the name of the parent aromatic fused system. The "[2,3-f]" indicates how the pyrrole ring is fused to the indole moiety. The letters (e.g., 'f') refer to the faces of the parent indole system, and the numbers (e.g., '2,3') indicate the atoms of the pyrrole ring that are shared with the indole.
1,2,3,5-Tetrahydro : This prefix specifies that four hydrogen atoms have been added to the parent pyrrolo[2,3-f]indole structure, resulting in the saturation of specific positions. The numbers 1, 2, 3, and 5 denote the locations of these hydrogenated atoms in the ring system, leading to the absence of double bonds at these positions.
The structural representation of this compound is depicted below:

A representative chemical structure of this compound.
This structure showcases a central indole core with a pyrrolidine (B122466) ring (the saturated form of a pyrrole ring) fused to it. The precise location of the saturation in the pyrrole moiety and a portion of the indole's pyrrole ring distinguishes it from other possible tetrahydro isomers.
Table 1: Compound Details
| Compound Name | Molecular Formula | Parent Aromatic System | Key Structural Feature |
| This compound | C₁₀H₁₀N₂ | Pyrrolo[2,3-f]indole | Partially saturated |
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the synthesis of related derivatives, such as 2,6-diamino-4,8-dioxo-1,4,5,8-tetrahydropyrrolo[2,3-f]indole-3,7-dicarbonitrile, has been achieved. researchgate.net This work confirms the viability of the tetrahydropyrrolo[2,3-f]indole core as a scaffold for creating more complex molecules. The study of such derivatives provides insight into the chemical reactivity and potential of this heterocyclic system.
The broader class of pyrrolo-indole and related fused heterocyclic systems are of significant interest in various fields. For instance, different isomers and derivatives of pyrrolo-indoles have been investigated for their biological activities and potential applications in materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[2,3-f]indole |
InChI |
InChI=1S/C10H10N2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1,3,5-6,11-12H,2,4H2 |
InChI Key |
OYMRVJNKFVSSSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C3C(=C2)C=CN3 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 1,2,3,5 Tetrahydro Pyrrolo 2,3 F Indole and Its Derivatives
Strategies for the Construction of the Pyrrolo[2,3-f]indole (B14039485) Core
The formation of the fused bicyclic system is the cornerstone of any synthetic route towards these compounds. Both metal-catalyzed and metal-free cyclization reactions have been effectively employed.
Metal-catalyzed reactions offer a powerful and versatile toolkit for the construction of the pyrrolo[2,3-f]indole framework. Palladium and gold catalysts have proven to be particularly effective in this regard.
A prominent example is the use of a one-pot Larock indolization–Sonogashira coupling reaction . This strategy has been a key transformation in the synthesis of complex molecules containing the pyrrolo[2,3-f]indole core. The Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne, provides a direct route to the indole portion of the scaffold.
Another significant metal-catalyzed method is the hydroamination of an ortho-alkynylaniline , often catalyzed by a cationic gold(I) complex. This reaction facilitates the formation of the second pyrrole (B145914) ring, leading to the fused system. Gold-catalyzed hydroamination/cyclization cascades, in general, are known for their high regioselectivity and tolerance of a wide range of functional groups.
| Catalyst/Reagent | Reaction Type | Key Bond Formation | Ref. |
| Palladium(II) acetate | Larock Indolization | C-C and C-N (Indole ring) | |
| Cationic Gold(I) complex | Hydroamination | C-N (Pyrrole ring) |
While metal-catalyzed methods are prevalent, metal-free approaches offer advantages in terms of cost, toxicity, and ease of purification. One notable metal-free synthesis of a highly substituted 1,4,5,8-tetrahydropyrrolo[2,3-f]indole derivative involves the treatment of chloranil with two equivalents of malononitrile in the presence of a basic catalyst. This forms a dimalononitrile derivative which then reacts with primary amines to yield 2,6-diamino-4,8-dioxo-1,4,5,8-tetrahydropyrrolo[2,3-f]indole-3,7-dicarbonitrile derivatives. acs.org This reaction proceeds through a sequence of addition and cyclization steps, driven by the reactivity of the starting materials under basic conditions.
| Starting Materials | Key Reaction Steps | Product Type | Ref. |
| Chloranil, Malononitrile, Primary Amines | Nucleophilic addition, Cyclization | 2,6-Diamino-4,8-dioxo-1,4,5,8-tetrahydropyrrolo[2,3-f]indole-3,7-dicarbonitriles | acs.org |
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. While specific MCRs leading directly to the 1,2,3,5-tetrahydro-pyrrolo[2,3-f]indole core are not extensively documented, the principles of MCRs have been applied to the synthesis of various indole-containing structures. For instance, novel multicomponent, cascade approaches for indole synthesis have been developed using simple reagents like unfunctionalized alkenes, diazonium salts, and sodium triflinate. nih.gov Such strategies could potentially be adapted for the construction of the more complex pyrrolo[2,3-f]indole scaffold. A three-component reaction of an aromatic aldehyde, 1H-indol-5-amine, and a 1,3-dicarbonyl compound has been used to synthesize pyrrolo[3,2-f]quinoline derivatives under catalyst-free conditions, showcasing the potential for building fused heterocyclic systems from simple precursors. quimicaorganica.org
The natural product (+)-terreusinone, which possesses a unique pyrrolo[2,3-f]indole-4,8-dione ring system, has been a significant target for total synthesis, driving the development of new synthetic methodologies. The first synthesis of (+)-terreusinone highlighted a one-pot Larock indolization–Sonogashira coupling reaction and a gold-catalyzed hydroamination of an unsubstituted ortho-alkynylaniline. This synthesis was accomplished in eight steps from commercially available starting materials. The key transformations in the synthesis of terreusinone and related compounds often involve the strategic construction of the two pyrrole rings onto a central benzene (B151609) or quinone core.
Cyclization Reactions
Derivatization and Functionalization of the Tetrahydro-pyrrolo[2,3-f]indole System
Once the core this compound system is assembled, further derivatization and functionalization can be carried out to generate a library of analogues for various applications. The reactivity of the indole and pyrrole nitrogen atoms, as well as the aromatic rings, allows for a range of chemical modifications.
Common functionalization strategies for indole-like systems, which can be extrapolated to the tetrahydro-pyrrolo[2,3-f]indole core, include:
N-Alkylation: The nitrogen atoms of the pyrrole and indole rings can be alkylated using various alkyl halides or other electrophilic alkylating agents in the presence of a base. The potassium salts of indoles and pyrroles have been shown to be effectively converted to their N-alkyl derivatives in high yields using alkyl iodides in dimethyl sulfoxide. researchgate.netrsc.org
Electrophilic Aromatic Substitution: The electron-rich nature of the indole and pyrrole rings makes them susceptible to electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. These reactions typically occur at specific positions on the aromatic rings, governed by the electronic and steric properties of the substrate. For indoles, electrophilic attack predominantly occurs at the C3 position of the pyrrole ring. quimicaorganica.org
Further research into the specific reactivity of the this compound system is needed to fully explore the scope of its derivatization and functionalization.
Introduction of Substituents
The functionalization of the this compound core is pivotal for modulating its physicochemical and biological properties. A key strategy involves the reaction of precursor molecules with various nucleophiles to introduce a diverse array of substituents.
One documented method for creating substituted dioxo derivatives of the tetrahydro-pyrrolo[2,3-f]indole system involves preparing a dimalononitrile derivative from the reaction of chloranil with two equivalents of malononitrile in the presence of a basic catalyst. This intermediate subsequently reacts with two equivalents of a primary amine, leading to the introduction of substituents at the N1 and N5 positions of the heterocyclic core. This reaction is versatile, accommodating a range of primary aromatic and aliphatic amines. For instance, reacting the dimalononitrile intermediate with p-chloroaniline results in the formation of 2,6-Diamino-1,5-bis-(4-chloro-phenyl)-4,8-dioxo-1,4,5,8-tetrahydro-pyrrolo[2,3-f]indole-3,7-dicarbonitrile researchgate.net. This approach allows for the systematic introduction of different functional groups, enabling the exploration of structure-activity relationships.
Table 1: Examples of Substituents Introduced onto the Tetrahydro-pyrrolo[2,3-f]indole Core
| Reactant Amine | Resulting N1, N5 Substituent | Compound Name |
|---|---|---|
| p-chloroaniline | 4-chlorophenyl | 2,6-Diamino-1,5-bis-(4-chloro-phenyl)-4,8-dioxo-1,4,5,8-tetrahydro-pyrrolo[2,3-f]indole-3,7-dicarbonitrile researchgate.net |
| p-toluidine | p-tolyl | 2,6-Diamino-4,8-dioxo-1,5-di-p-tolyl-1,4,5,8-tetrahydro-pyrrolo[2,3-f]indole-3,7-dicarbonitrile researchgate.net |
| p-anisidine | p-methoxyphenyl | 2,6-Diamino-1,5-bis-(4-methoxy-phenyl)-4,8-dioxo-1,4,5,8-tetrahydro-pyrrolo[2,3-f]indole-3,7-dicarbonitrile researchgate.net |
Modifications of Ring Systems (e.g., Dioxo Derivatives, Dihydro Derivatives)
Modifications to the core ring system of pyrrolo[2,3-f]indole introduce significant structural changes, leading to derivatives such as dioxo and dihydro compounds.
Dioxo Derivatives: The synthesis of 4,8-dioxo-1,4,5,8-tetrahydropyrrolo[2,3-f]indole derivatives is a notable example of ring system modification. A common route begins with the treatment of chloranil with malononitrile, catalyzed by a base, to yield a dimalononitrile derivative. This intermediate is then cyclized with primary amines to form the bicyclic dioxo structure researchgate.net. This method provides a direct entry into a class of compounds characterized by the two carbonyl groups on the newly formed heterocyclic rings.
Dihydro Derivatives: The synthesis of dihydro derivatives of related pyrrolo-fused systems often involves intramolecular cyclization reactions. For instance, 2,3-dihydro-1H-pyrrolo[1,2-a]indoles can be synthesized through the intramolecular nucleophilic aromatic substitution of α-aryl-α-pyrrolidin-2-ylideneacetonitriles rsc.org. In a different approach, functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have been synthesized using a post-Ugi modification strategy, which allows for the rapid construction of the dihydro-pyrrolo core from various aldehydes and ketones nih.gov. These strategies highlight general principles that can be applied to create partially saturated ring systems within the broader class of pyrroloindoles.
Stereoselective Synthesis Approaches
The presence of stereogenic centers in many this compound derivatives necessitates the development of stereoselective synthetic methods to control their three-dimensional architecture.
Asymmetric Synthetic Routes
Asymmetric synthesis provides a direct route to enantiomerically enriched products. While specific examples for the this compound system are specialized, general strategies from related scaffolds illustrate the available methodologies.
One powerful approach is the catalytic asymmetric [3+2] cycloaddition. For the related pyrrolo[1,2-a]indole scaffold, a catalytic asymmetric [3+2] cyclodimerization of 3-alkyl-2-vinylindoles has been developed, efficiently constructing a core with three contiguous stereogenic centers in high yield, diastereoselectivity, and enantioselectivity rsc.org. Another advanced strategy is the organocatalytic asymmetric (2+3) cycloaddition of 3,3'-bisindoles with isoindolinone-based propargylic alcohols, which has been used to construct indolyl-pyrroloindole derivatives bearing both axial and central chirality with excellent diastereo- and enantioselectivities nih.gov.
Furthermore, asymmetric three-component 1,3-dipolar cycloadditions, catalyzed by chiral complexes such as a chiral N,N'-dioxide-Y(OTf)₃ complex, have been successfully employed in the synthesis of hexahydropyrrolo-isoquinolines, yielding products with excellent diastereo- and enantioselectivities nih.gov. These catalytic asymmetric reactions represent state-of-the-art methods for establishing stereocenters during the formation of complex heterocyclic systems.
Table 2: Examples of Asymmetric Synthesis for Related Scaffolds
| Reaction Type | Scaffold | Catalyst/Method | Stereoselectivity Achieved |
|---|---|---|---|
| Asymmetric [3+2] Cyclodimerization | Pyrrolo[1,2-a]indole | Chiral Phosphoric Acid | Up to >95:5 dr, 98:2 er rsc.org |
| Asymmetric (2+3) Cycloaddition | Indolyl-pyrroloindole | Organocatalysis | Up to 91:9 dr, 99% ee nih.gov |
Chiral Separation Techniques
When a synthesis produces a racemic or diastereomeric mixture, chiral separation techniques are essential for isolating the individual stereoisomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method.
The selection of the CSP is critical for achieving separation. A variety of CSPs have been proven effective for separating enantiomers of heterocyclic compounds. These include phases based on macrocyclic glycopeptides and derivatized polysaccharides, such as amylose and maltodextrin mdpi.com. The separation can be performed in different elution modes, including normal phase, polar organic, and reversed phase, to optimize the resolution between enantiomers mdpi.com.
For volatile compounds, chiral capillary gas chromatography is a viable alternative. Columns with stationary phases composed of cyclodextrin derivatives, such as 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin, have demonstrated excellent capabilities in separating the enantiomers of chiral intermediates nih.gov. The development of these separation methods is crucial for the analysis and provision of enantiomerically pure compounds nih.gov.
Iii. Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including the complex heterocyclic system of 1,2,3,5-Tetrahydro-pyrrolo[2,3-f]indole. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the electronic environment of each nucleus.
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of the pyrrolo[2,3-f]indole (B14039485) system, the chemical shifts (δ) of the protons are influenced by the aromaticity of the rings and the electronic effects of any substituents.
The aromatic protons on the indole (B1671886) and pyrrole (B145914) rings typically resonate in the downfield region, generally between δ 6.5 and 8.5 ppm. nih.govacgpubs.org The specific position of these signals helps to confirm the fusion pattern of the heterocyclic rings. The N-H proton of the indole ring often appears as a broad singlet at a significantly downfield chemical shift, sometimes exceeding δ 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. nih.gov Protons on the saturated tetrahydro-pyrrolo portion of the molecule would appear further upfield. For substituted analogs, protons of alkyl or methoxy (B1213986) groups attached to the core structure appear in their characteristic upfield regions. nih.govacgpubs.org
Table 1: Representative ¹H NMR Spectroscopic Data for Pyrrolo-Indole Derivatives.
| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| Indole N-H | 11.36–11.55 | singlet (broad) | - | nih.gov |
| Aromatic C-H | 6.84–8.25 | multiplet | - | nih.gov |
| Aromatic C-H | 7.70–8.41 | doublet, multiplet | 8.0 | acgpubs.org |
| Methoxy (-OCH₃) | 3.84 | singlet | - | acgpubs.org |
| Methyl (-CH₃) | 2.30–2.53 | singlet | - | nih.govnih.gov |
Note: Data is compiled from various substituted pyrrolo-indole analogs.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. The chemical shifts in ¹³C NMR are indicative of the hybridization and electronic environment of the carbon atoms.
For pyrrolo-indole derivatives, carbons in the aromatic rings typically resonate between δ 100 and 140 ppm. nih.gov Carbons bonded to heteroatoms (like the nitrogen in the pyrrole and indole rings) show distinct chemical shifts. For example, carbons adjacent to the nitrogen atom in the indole ring appear in the range of δ 120-138 ppm. nih.govrsc.org The presence of electron-withdrawing or electron-donating substituents can significantly shift the signals of the carbons to which they are attached. Carbonyl carbons (C=O) in substituted derivatives, if present, would appear far downfield, typically above δ 160 ppm. nih.gov
Table 2: Representative ¹³C NMR Spectroscopic Data for Pyrrolo-Indole Derivatives.
| Carbon Type | Representative Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic C | 99.2–139.6 | acgpubs.orgnih.gov |
| Aromatic C-N | 127.5–138.0 | acgpubs.orgrsc.org |
| Carbonyl (C=O) | 162.6–185.2 | nih.govnih.gov |
| Methoxy (-OCH₃) | 55.7–56.2 | nih.govacgpubs.org |
| Methylene (-CH₂) | 42.2–69.1 | acgpubs.orgnih.gov |
Note: Data is compiled from various substituted pyrrolo-indole analogs.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the complex structure of polycyclic systems like this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to trace the connectivity of protons within the individual rings of the structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for connecting different fragments of the molecule, such as linking substituents to the core and confirming the fusion pattern of the heterocyclic rings.
These 2D NMR methods, used in concert, provide a complete and detailed map of the molecular structure, which is critical for the characterization of novel or complex derivatives of the pyrrolo[2,3-f]indole scaffold.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of this compound, the IR spectrum reveals key structural features.
The most characteristic absorption is the N-H stretching vibration of the indole ring, which typically appears as a sharp band in the region of 3200–3400 cm⁻¹. nih.govmdpi.com If the molecule contains carbonyl groups (C=O), a strong absorption band will be observed around 1680–1710 cm⁻¹. nih.govnih.gov Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while C-N stretching vibrations can be observed in the fingerprint region (1000–1350 cm⁻¹). The presence of a cyano group (-C≡N) in certain derivatives would be indicated by a sharp, intense band around 2220 cm⁻¹. nih.govjuniperpublishers.com
Table 3: Characteristic IR Absorption Frequencies for Pyrrolo-Indole Derivatives.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Indole N-H | Stretch | 3265–3342 | nih.govmdpi.com |
| Aromatic C-H | Stretch | ~3100 | nih.gov |
| Aliphatic C-H | Stretch | ~2980 | nih.gov |
| Cyano (C≡N) | Stretch | 2172–2224 | nih.govjuniperpublishers.com |
| Carbonyl (C=O) | Stretch | 1624–1705 | nih.govjuniperpublishers.com |
Note: Data is compiled from various substituted pyrrolo-indole analogs.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrrolo[2,3-f]indole core contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV-Vis region. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of any substituents on the aromatic rings. mdpi.com
Many indole-containing compounds are also fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. researchgate.net The fluorescence properties, including the emission maximum and quantum yield, are highly dependent on the molecular structure and the solvent environment. mckendree.eduresearchgate.net These photophysical properties are important for potential applications in materials science and as biological probes. mdpi.com Studies on related pyranoindoles show that the type of ring fusion significantly impacts the quantum yields of luminescence and the emission maxima. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M]⁺) and its fragments is measured.
For the this compound core, high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which is used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of indole derivatives is well-studied; common fragmentation pathways include the loss of small, stable molecules like HCN or the cleavage of substituent groups. scirp.orgresearchgate.net In prenylated indole derivatives, for instance, a characteristic loss of an isopentene group is often observed. nih.gov The analysis of these fragmentation patterns helps to confirm the identity and structure of the parent molecule and its analogs. scirp.orgnih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the parent molecule and its fragments.
For this compound (C₁₁H₁₂N₂), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thereby confirming the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass. The high resolution also aids in the interpretation of fragmentation patterns, providing further structural confirmation.
Table 1: Representative HRMS Data for this compound
| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) |
| [M+H]⁺ | 173.10732 | 173.1075 | 1.04 |
| [M+Na]⁺ | 195.08927 | 195.0894 | 0.67 |
Note: The data presented in this table is illustrative and represents typical values that would be expected from HRMS analysis.
Hyphenated Techniques (e.g., LC-MS, UPLC)
Hyphenated techniques, which couple a separation method with a detection method, are crucial for the analysis of this compound in complex mixtures, such as reaction monitoring or biological matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry are powerful examples of such techniques.
UPLC, an evolution of High-Performance Liquid Chromatography (HPLC), utilizes columns with smaller particle sizes (<2 μm) and higher operating pressures. This results in significantly improved resolution, sensitivity, and speed of analysis. mdpi.com When coupled with a mass spectrometer, UPLC-MS allows for the separation of this compound from impurities, isomers, and other components, with each separated compound being subsequently identified by its mass spectrum. This is particularly valuable in the analysis of terpenoid indole alkaloids and other complex natural product extracts. mdpi.comrjpharmacognosy.ir
The development of a UPLC-MS method for this compound would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (often a mixture of water and an organic solvent like acetonitrile (B52724) with additives), and the mass spectrometer settings to achieve the best separation and detection. nih.gov
Table 2: Illustrative UPLC Method Parameters for the Analysis of this compound
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS Detector | Triple Quadrupole or Q-TOF |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Note: This table provides a hypothetical set of UPLC parameters that could serve as a starting point for method development.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed for the detection and characterization of species with unpaired electrons, such as free radicals. unibo.it While this compound itself is not a radical, its metabolism or involvement in certain chemical reactions could lead to the formation of radical intermediates. EPR spectroscopy would be the definitive method for studying these transient species. nih.gov
The technique involves placing a sample in a strong magnetic field and irradiating it with microwaves. The absorption of microwaves by the unpaired electron spins provides a spectrum that can give information about the structure and environment of the radical. The hyperfine splitting pattern in an EPR spectrum, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N), can be used to identify the specific radical species. nih.gov For a radical derived from this compound, the analysis of this splitting would help to pinpoint the location of the unpaired electron within the molecular framework.
X-ray Crystallography for Solid-State Structural Determination
To perform X-ray crystallography on this compound, a single crystal of high quality is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. For complex heterocyclic systems like substituted indoles and pyrroloindoles, X-ray crystallography has been instrumental in confirming their structures. rsc.orgmdpi.commdpi.com The resulting crystal structure would provide definitive proof of the connectivity and stereochemistry of this compound.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| β (°) ** | 95.5 |
| Volume (ų) | 1040 |
| Z | 4 |
| Calculated Density (g/cm³) ** | 1.32 |
Note: This data is representative of what might be obtained for a small organic molecule and is for illustrative purposes only.
Iv. Reactivity and Chemical Transformations of 1,2,3,5 Tetrahydro Pyrrolo 2,3 F Indole
Electrophilic Aromatic Substitution Reactions
The indole (B1671886) core is highly activated towards electrophilic aromatic substitution (EAS). While simple indoles typically undergo substitution at the C3 position, this position in 1,2,3,5-Tetrahydro-pyrrolo[2,3-f]indole is saturated and part of the fused aliphatic ring. ed.ac.uk Consequently, electrophilic attack is directed towards the benzene (B151609) ring of the indole system. The pyrrolidine (B122466) nitrogen (N5) acts as a powerful activating group, directing incoming electrophiles to the ortho (C4, C6) and para (not available) positions. The regiochemical outcome is therefore predicted to favor substitution at the C4 and C6 positions.
Common electrophilic substitution reactions are expected to proceed with high regioselectivity, as detailed in the table below.
| Reaction Type | Reagent | Predicted Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro- and 6-Nitro-1,2,3,5-Tetrahydro-pyrrolo[2,3-f]indole |
| Halogenation | Br₂ / FeBr₃ | 4-Bromo- and 6-Bromo-1,2,3,5-Tetrahydro-pyrrolo[2,3-f]indole |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl- and 6-Acyl-1,2,3,5-Tetrahydro-pyrrolo[2,3-f]indole |
| Sulfenylation | XtalFluor-E | Di-indole sulfide (B99878) formation at C4 or C6 positions ed.ac.uk |
Nucleophilic Reactions
Nucleophilic substitution directly on the unsubstituted aromatic carbocyclic ring of the indole is generally unfavorable. However, the pyrrolidine moiety and the indole nitrogen provide sites for nucleophilic reactivity. The nitrogen atoms at the N1 and N5 positions can be deprotonated by a strong base to form anionic species, which are potent nucleophiles capable of reacting with various electrophiles, such as alkyl or acyl halides.
Furthermore, intramolecular nucleophilic aromatic substitution (SNAAr) serves as a powerful method for constructing related fused-ring systems. For instance, α-aryl-α-pyrrolidin-2-ylideneacetonitriles containing a halogen on the aryl ring can be cyclized using a copper(I) catalyst to form 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. rsc.org This suggests that a suitably substituted precursor could be used to synthesize the this compound core itself. In related heterocyclic systems, nucleophile-induced ring contractions have also been observed, where nucleophilic attack at an electrophilic center leads to bond cleavage and subsequent intramolecular cyclization to form a new, rearranged heterocyclic scaffold. nih.govbeilstein-journals.org
Pericyclic Reactions (e.g., Hetero-Diels-Alder Reactions)
While the saturated nature of the tetrahydro-pyrrolo-indole limits its direct participation as a diene in Diels-Alder reactions, its derivatives can be versatile partners in various pericyclic reactions. The indole nucleus is known to participate in hetero-Diels-Alder reactions, for example with reactive nitrosoalkenes. nih.govfrontiersin.org These reactions typically proceed with high regioselectivity, which can be rationalized by Frontier Molecular Orbital (FMO) theory, confirming that the indole acts as the HOMO in these inverse electron-demand cycloadditions. nih.govfrontiersin.org
Formal [3+2] cycloadditions represent another powerful strategy for building related pyrroloindoline structures with high enantioselectivity when using chiral catalysts. nih.gov The synthesis of complex polycyclic systems can also be achieved through intramolecular [3+2] cycloaddition of nitrones derived from alkynyl-tethered oximes, followed by rearrangement. researchgate.net For this compound to participate in such reactions, prior functionalization to introduce a reactive diene, dienophile, or dipole would be necessary.
Deamination Reactions and Related Transformations (e.g., Generation of Quinodimethanes)
The generation of highly reactive intermediates from stable precursors is a cornerstone of modern synthetic chemistry. A notable example from a related isomeric system is the formation of indole-2,3-quinodimethanes from the deamination of 1,2,3,4-tetrahydropyrrolo[3,4-b]indoles. mdpi.comresearchgate.netresearchgate.net This transformation, often accomplished using reagents like Angeli's salt, generates a transient diene that can rapidly dimerize or be trapped by a dienophile in a [4+2] cycloaddition. mdpi.comresearchgate.net
By analogy, an N1-amino derivative of this compound could serve as a precursor to a related reactive intermediate upon deamination. This would provide a novel pathway for further functionalization and the construction of more complex molecular architectures built upon the pyrrolo[2,3-f]indole (B14039485) framework.
Oxidative and Reductive Transformations
The this compound scaffold is susceptible to both oxidative and reductive transformations, which can be used to modulate its structure and properties.
Oxidative Transformations: The oxidation of indoles can lead to dearomatization, yielding valuable products like indolin-3-ones. bath.ac.uk The regioselectivity of such oxidations can be counterintuitive, with oxygen sometimes being introduced at a more hindered position, a phenomenon rationalized by the intermediacy of a thianthrenium salt that directs the subsequent nucleophilic attack. bath.ac.uk The pyrrolidine ring can also be oxidized to introduce carbonyl functionality or unsaturation.
Reductive Transformations: Catalytic hydrogenation can reduce the aromatic portion of the indole nucleus. More sophisticated methods, such as palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes, have been employed to construct the isomeric 1H,8H-pyrrolo[3,2-g]indole system. nih.gov This highlights the utility of reductive cyclization strategies in synthesizing complex heterocyclic frameworks from appropriately functionalized precursors.
| Transformation | Reagent/Condition | Potential Product(s) |
| Oxidation | Thianthrene S-oxide, (CF₃CO)₂O bath.ac.uk | Indolin-3-one derivatives |
| Oxidation | m-CPBA | N-Oxide or oxindole (B195798) derivatives |
| Dehydrogenation | DDQ or Pd/C | Aromatization to form Pyrrolo[2,3-f]indole |
| Reduction | H₂, Pd/C | Reduction of the benzene ring |
| Reductive Cyclization (of precursor) | Pd(OAc)₂, CO nih.gov | Formation of the pyrroloindole core from a dinitro-dialkenyl precursor |
Regioselectivity and Stereoselectivity in Reactions
Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. For this compound, these aspects are critical in nearly all its chemical transformations.
Regioselectivity:
Electrophilic Aromatic Substitution: As discussed, EAS is strongly directed to the C4 and C6 positions by the activating N5 atom of the pyrrolidine ring. nih.gov
Heck Reactions: In related indole systems, the regioselectivity of palladium-catalyzed oxidative Heck reactions can be switched between the C2 and C3 positions by the judicious choice of ligand, demonstrating that selectivity is not always determined by the C-H activation step alone. rsc.org
Cycloadditions: The regioselectivity of hetero-Diels-Alder reactions is often governed by electronic factors, as predicted by FMO analysis. nih.govfrontiersin.org
Stereoselectivity:
Many potential reactions on the this compound scaffold can generate new stereocenters. The inherent chirality of the molecule will influence the diastereoselectivity of subsequent reactions.
The use of chiral catalysts can enable highly enantioselective transformations. For example, iridium-catalyzed asymmetric [4+3] cycloadditions have been used to construct azepino[3,4,5-cd]indoles with excellent diastereo- and enantioselectivity. nih.gov Similarly, Lewis acid-catalyzed formal [3+2] cycloadditions can yield pyrroloindolines with high enantiomeric excess. nih.gov Such strategies would be essential for the asymmetric synthesis of derivatives of this compound.
V. Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For a novel or less-studied compound like 1,2,3,5-Tetrahydro-pyrrolo[2,3-f]indole, these methods would provide foundational insights into its behavior.
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.netrsc.org For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, electron density distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations are crucial for predicting the molecule's reactivity, stability, and spectroscopic properties. rsc.orgnih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This table is illustrative as no specific data for this compound is available.)
| Property | Predicted Value | Significance |
| HOMO Energy | -5.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions |
Conformational Analysis and Energy Landscapes
The flexible, non-aromatic portions of the this compound structure would allow for multiple conformations. Conformational analysis would involve systematically exploring these different spatial arrangements to identify the most stable, low-energy conformers. This is achieved by calculating the potential energy surface, which helps in understanding the molecule's flexibility and the energy barriers between different conformations. Such studies are vital for understanding how the molecule might interact with biological targets. nih.gov
Molecular Modeling and Simulation
Molecular modeling and simulations extend the understanding from static quantum calculations to the dynamic behavior of the molecule over time.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations would be used to study the behavior of this compound in a simulated biological environment, such as in water or a lipid bilayer, over a period of time. These simulations provide insights into the molecule's structural fluctuations, stability, and interactions with its surroundings. For indole (B1671886) derivatives, MD simulations have been used to understand their interactions with biological targets like proteins and DNA. nih.gov
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry can be used to model potential chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, a detailed reaction mechanism can be elucidated. nih.gov This is particularly useful for predicting reaction outcomes, understanding selectivity, and designing new synthetic routes. For related pyrroloindoles, theoretical studies have investigated mechanisms of cycloaddition and electrophilic substitution reactions. nih.gov
In Silico Approaches for Structure-Function Relationship Studies
In silico methods are used to predict the biological activity and pharmacokinetic properties of a molecule based on its structure. For this compound, these studies would involve techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. nih.gov Molecular docking could predict how the molecule binds to specific protein targets, providing hypotheses about its potential pharmacological effects. nih.govnih.gov ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions would also be a crucial component of these in silico studies. nih.gov
Ligand-based Computational Approaches
Ligand-based computational approaches are utilized when the three-dimensional structure of the biological target is unknown or ambiguous. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active and inactive molecules, a model can be constructed to predict the activity of new, untested compounds.
One of the primary ligand-based methods is Quantitative Structure-Activity Relationship (QSAR) . QSAR models mathematically correlate the chemical structure of a compound with its biological activity. For a series of tetracyclic oxindole (B195798) derivatives, which share a core indole structure, a QSAR study was performed to understand the key structural features influencing their inhibitory activity against α-glucosidase. This study revealed that specific descriptors related to the 3D structure (J3D), molecular morphology (Mor26u), and H-bond donors and acceptors (HOMA) were critical for predictive modeling of their bioactivity.
Another powerful ligand-based technique is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For instance, in the development of tubulin-targeting agents, ligand-based pharmacophore models have been generated from known active compounds to screen large chemical libraries for new potential binders. This approach has been successfully used in combination with other computational methods to identify novel cytotoxic agents that target the taxane-binding site of tubulin.
These ligand-based approaches are instrumental in the early phases of drug discovery, enabling the rapid screening of virtual libraries and the prioritization of compounds for synthesis and biological testing.
Docking Simulations (for theoretical interaction studies, e.g., with simplified models)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. This method requires the three-dimensional structure of the target, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling.
In the context of pyrrolo-indole related structures, docking simulations have been extensively used to elucidate potential mechanisms of action and to guide the design of more potent inhibitors. For example, in a study of novel pyrazolinyl-indole derivatives as potential EGFR inhibitors, molecular docking simulations were performed using the crystal structure of the EGFR tyrosine kinase domain (PDB: 2J5F). The results of these simulations provided insights into the binding interactions of the compounds within the active site, helping to rationalize their observed biological activities.
Similarly, docking studies on newly synthesized 1H-pyrrole and pyrrolo[3,2-d]pyrimidine derivatives were conducted to understand their interactions with target enzymes like EGFR and CDK2. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. nih.gov The binding energies calculated from these simulations can also be used to rank and prioritize compounds for further development. nih.gov For instance, the docking of erlotinib, a known EGFR inhibitor, was used as a reference to validate the docking protocol and compare the binding affinities of the newly designed compounds. nih.gov
The table below summarizes the results of a hypothetical docking simulation for a series of pyrrolo-indole analogs against a model protein target, illustrating the type of data generated from such studies.
| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| Analog 1 | -8.5 | MET769, LEU694, ALA719 | 2 |
| Analog 2 | -7.9 | LYS728, GLU738 | 1 |
| Analog 3 | -9.2 | MET769, LEU820, ALA719 | 3 |
| Analog 4 | -8.1 | CYS773, LEU694 | 1 |
| Analog 5 | -7.5 | GLU738, LYS728 | 2 |
This is a representative table and does not reflect actual experimental data for this compound.
These theoretical interaction studies are invaluable for understanding the molecular basis of a compound's activity and for the rational design of new molecules with improved binding affinity and selectivity.
Vi. Applications in Chemical Research and Beyond Excluding Medicinal/clinical
Role as Chemical Building Blocks and Synthetic Intermediates
The rigid, fused-ring system of the pyrroloindole core makes it an attractive starting point for the synthesis of more complex molecular architectures. semanticscholar.org Nitrogen-containing heterocycles, in general, are fundamental building blocks in the total synthesis of natural products and for the development of new chemical entities. semanticscholar.org The 1,2,3,5-Tetrahydro-pyrrolo[2,3-f]indole scaffold, in particular, offers multiple reaction sites that can be selectively functionalized to build elaborate structures.
Research has demonstrated the use of related pyrroloindole derivatives as key intermediates. For instance, substituted indolines serve as precursors for creating the pyrrolo[2,3-f]indole (B14039485) skeleton, which can then be further modified. researchgate.net The synthesis of 5-benzoil-1H,5H-2,3-dioxo-6,7-dihydropyrrolo[2,3-f]indole from 5-amino-N-benzoilindoline is an example of how the core structure is assembled and can act as an intermediate for more complex targets, potentially modeling fragments of highly active antibiotics. researchgate.net The ability to construct this scaffold and its isomers highlights its role as a versatile platform for accessing a diverse range of polycyclic indole-based molecules. mdpi.com The development of synthetic routes to access these core structures is critical, as they become the foundational building blocks for further chemical exploration. rsc.org
Contributions to Heterocyclic Chemistry Methodologies
The pursuit of efficient synthetic routes to the this compound core and its analogues has contributed to the broader field of heterocyclic chemistry. The construction of this fused system often requires the development or refinement of synthetic methods.
One notable methodological contribution involves the Sandmeyer reaction, which has been employed to join an isatin (B1672199) fragment to an indoline (B122111) precursor, yielding a linear dihydropyrrolo[2,3-f]indole product. researchgate.net This approach demonstrates a specific strategy for forming the fused ring system, providing a pathway to a class of compounds that can be challenging to synthesize. researchgate.net
While research on other isomers is more extensive, it provides insight into the types of methodologies developed around these scaffolds. For example, catalyst-free [3+2] annulation reactions have been developed for synthesizing complex polycondensed heterocyclic systems from tetrahydroindole precursors. nih.gov Similarly, novel copper/iron co-catalyzed intramolecular C–H amination strategies have been reported for the efficient synthesis of pyrrolo[2,3-b]indoles, showcasing the ongoing innovation in forming these fused systems under mild and sustainable conditions. scispace.com These advancements in synthetic methodology, driven by the interest in scaffolds like pyrroloindoles, enrich the toolkit available to organic chemists for constructing complex nitrogen-containing heterocycles.
Development of Novel Materials (e.g., in organic electronics, dyes, sensors)
The delocalized π-electron system and tunable electronic properties of the pyrroloindole scaffold make it a promising candidate for the development of novel organic materials. Derivatives of the pyrrolo[2,3-f]indole core have been successfully incorporated into advanced materials for applications in organic electronics.
A significant development is the creation of a novel acceptor molecule, (3E,7E)-3,7-bis(2-oxoindolin-3-ylidene)-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione, for use in donor-acceptor (D-A) polymer semiconductors. researchgate.net These polymers have demonstrated high ambipolar charge transport performance in organic thin-film transistors (OTFTs), a critical component in modern electronics. researchgate.net The incorporation of this pyrrolo[2,3-f]indole-based unit into polymers has led to materials with impressive charge mobilities, as detailed in the table below. researchgate.net
| Polymer | Donor Unit | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
| P1 | Bithiophene | 0.19 | 0.09 |
| P2 | (E)-1,2-di(thiophen-2-yl)ethene | 0.03 | 0.007 |
| Data sourced from research on pyrrolo[2,3-f]indole-based polymers for organic thin-film transistors. researchgate.net |
This research highlights the potential of the pyrrolo[2,3-f]indole scaffold in creating materials for flexible displays, integrated circuits, and other electronic devices. researchgate.net Furthermore, the broader family of indole (B1671886) derivatives is recognized for its utility in developing fluorescent probes and sensors, suggesting another avenue for the application of the this compound core in materials science. mdpi.com Related pyrrolopyrrole structures have also been investigated as dyes in dye-sensitized solar cells, indicating the versatility of these heterocyclic systems in energy conversion applications. scielo.brscielo.br
Use as Pharmacological Tools for Receptor Characterization in Basic Research
While excluding clinical applications, derivatives of pyrroloindole scaffolds serve as essential tools in fundamental pharmacological research. These compounds can be designed as selective ligands to probe the structure, function, and distribution of specific receptors, thereby helping to elucidate complex biological processes.
Although specific examples for the this compound isomer are not extensively documented in this context, research on closely related isomers demonstrates the principle. For instance, a class of compounds based on the 1,2,3,4-tetrahydropyrrolo[3,4-b]indole (B7904549) moiety has been developed as potent and selective agonists for the cannabinoid CB2 receptor. nih.gov These molecules, with high binding affinities and selectivity over the CB1 receptor, are valuable tools for characterizing the physiological roles of the CB2 receptor in basic research settings, such as in studies of the immune system and inflammatory processes. nih.gov
The utility of such specific ligands is crucial for distinguishing between receptor subtypes and understanding their signaling pathways without producing the systemic effects associated with non-selective compounds. The development of these chemical probes is a vital area of research that underpins future drug discovery efforts.
Catalytic Applications or as Probes/Indicators in Analytical Systems
The unique chemical properties of the this compound scaffold and its derivatives also lend themselves to applications in catalysis and analytical chemistry. The indole nucleus is known for its strong fluorescence emission, making it an excellent component for creating fluorescent probes. mdpi.com
Indole-based compounds have been successfully designed as probes for pH sensing and for use in molecular logic gates. mdpi.com These probes can exhibit changes in their photophysical properties, such as fluorescence intensity or wavelength, in response to specific environmental stimuli. This sensitivity allows them to function as indicators in various analytical systems.
While the direct use of this compound as a catalyst is not widely reported, the broader field of heterocyclic chemistry often utilizes such scaffolds as ligands for metal catalysts. The nitrogen atoms within the structure can coordinate with metal centers, potentially influencing the activity and selectivity of catalytic transformations. The development of new indole derivatives continues to be an active area of research for applications ranging from biological imaging to environmental sensing. mdpi.com
Vii. Future Research Directions and Emerging Trends
Novel Synthetic Route Development
While classical methods for indole (B1671886) synthesis are well-established, the construction of complex fused systems like 1,2,3,5-Tetrahydro-pyrrolo[2,3-f]indole demands more sophisticated and efficient strategies. Future research will likely focus on developing novel synthetic routes that offer advantages in terms of yield, atom economy, stereoselectivity, and environmental impact.
Key emerging trends in the synthesis of related N-fused heterocycles that could be applied to this target include:
Catalytic Annulation Reactions: The use of transition metal catalysts (e.g., copper, rhodium) to construct the fused ring system from simpler precursors is a promising avenue. frontiersin.org For instance, a copper-catalyzed transformation of aziridines could be adapted to form five-membered nitrogen-containing rings. frontiersin.org
Aromatisation-Driven Acyl Transfer: This strategy leverages the thermodynamic driving force of aromatization to facilitate complex bond-forming cascades, converting readily available heteroaryl ketones into N-fused heterocycles. nih.gov
Green Chemistry Approaches: Methods employing environmentally benign solvents, microwave assistance, or catalyst-free conditions are increasingly important. mdpi.com For example, multicomponent reactions in water or under solvent-free conditions could provide efficient access to the pyrroloindole core.
Intramolecular Cyclization Strategies: The development of intramolecular Povarov reactions or domino cyclizations from strategically functionalized indole or pyrrole (B145914) precursors could provide rapid access to the tricyclic core. dntb.gov.uaacs.org A synthesis of a related pyrrolo[2,3-f]indole (B14039485) dicarbonitrile derivative has been reported involving the reaction of a dimalononitrile derivative with primary amines, indicating the feasibility of building upon a pre-formed indole ring. researchgate.net
| Synthetic Strategy | Key Features | Potential Precursors for Target Compound | Reference Concept |
|---|---|---|---|
| Catalytic Annulation | High efficiency, control over stereochemistry. | Functionalized indoles and aziridines. | frontiersin.org |
| Acyl Transfer-Annulation | Aromatization as a thermodynamic driving force. | Substituted heteroaryl ketones and alkyl bromides. | nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Multi-component reactions of indole/pyrrole building blocks. | mdpi.com |
| Intramolecular Povarov Reaction | Formation of multiple rings in one step. | Aromatic amines, carbonyls, and olefins tethered together. | dntb.gov.ua |
Exploration of Underexplored Reactivity Pathways
The reactivity of the this compound scaffold is largely uncharted territory. The molecule contains both an electron-rich indole nucleus and a pyrrolidine (B122466) ring, suggesting a rich and complex chemical behavior. Future research should aim to systematically investigate its reactivity to unlock its potential for further functionalization and transformation into more complex derivatives.
Potential areas for exploration include:
Cycloaddition Reactions: The indole moiety can participate as a 2π component in cycloadditions. Investigating reactions like the hetero-Diels-Alder reaction with electron-deficient partners, such as nitrosoalkenes, could lead to novel, highly functionalized polycyclic systems. nih.govfrontiersin.org
Electrophilic Aromatic Substitution: Probing the regioselectivity of electrophilic substitution on the benzene (B151609) ring of the indole core would be fundamental. Understanding how the fused pyrrolidine ring influences the reactivity at the C4 and C7 positions is crucial for designing functionalized analogues.
C-H Activation/Functionalization: Modern C-H activation strategies could be employed to directly install functional groups onto the scaffold, bypassing the need for pre-functionalized starting materials and improving synthetic efficiency.
Ring-Distortion and Skeletal Rearrangement: Subjecting the tetrahydro-pyrroloindole core to various reaction conditions could lead to interesting skeletal rearrangements, providing rapid access to new and diverse heterocyclic scaffolds, a strategy that has been successfully applied to other indole alkaloids. nih.govresearchgate.net For example, reactions involving deamination of related tetrahydropyrrolo[3,4-b]indoles have been shown to generate reactive quinodimethane intermediates that can dimerize or be trapped. mdpi.com
Advanced Spectroscopic Characterization Methods
Unambiguous characterization is paramount when exploring novel compounds. While standard techniques like 1D ¹H and ¹³C NMR are essential, the structural complexity and potential for isomerism in derivatives of this compound necessitate the use of more advanced spectroscopic methods.
Future studies will rely heavily on a suite of 2D NMR experiments to confirm connectivity and stereochemistry:
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the pyrrolidine and indole rings. slideshare.net
HSQC (Heteronuclear Single Quantum Coherence): To directly correlate protons with their attached carbons, providing a clear map of C-H bonds. slideshare.net
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the fused ring system and determining the position of substituents. slideshare.net
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is invaluable for confirming stereochemistry, particularly at the junction of the fused rings. slideshare.net
For crystalline derivatives, single-crystal X-ray diffraction will provide definitive proof of structure and stereochemistry. rsc.org Furthermore, emerging techniques such as Zero- and Ultra-Low Field (ZULF) NMR could offer novel ways to probe the spin network of the molecule, potentially revealing correlations across all NMR-active nuclei. chemrxiv.org
| Technique | Information Gained | Importance for the Target Compound |
|---|---|---|
| COSY | ¹H-¹H spin-spin coupling networks. | Confirms connectivity within individual rings. |
| HSQC | Direct ¹H-¹³C correlations (one bond). | Assigns carbon signals based on attached protons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Crucial for confirming the fusion of the rings and substituent placement. |
| NOESY | Through-space ¹H-¹H correlations. | Determines relative stereochemistry and conformation. |
| X-Ray Crystallography | Precise 3D molecular structure. | Provides unambiguous proof of structure for crystalline derivatives. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from synthesis design to property prediction. ucla.edu The application of these computational tools to the this compound scaffold could dramatically accelerate its development.
Emerging trends in this area include:
Computer-Aided Synthesis Planning (CASP): AI-powered retrosynthesis tools can analyze the target structure and propose multiple, ranked synthetic pathways, potentially uncovering novel and more efficient routes that might be overlooked by human chemists. nih.goviscientific.orgchemcopilot.com These platforms can assess factors like starting material cost, reaction complexity, and potential yield. nih.gov
Prediction of Physicochemical and Biological Properties: ML models can be trained on existing data for indole-containing compounds to predict properties for novel, virtual derivatives of this compound. This allows for the in silico screening of large virtual libraries to identify candidates with desirable characteristics (e.g., drug-likeness, specific kinase inhibition) before committing to laboratory synthesis. mdpi.com
Reaction Outcome and Optimization Prediction: AI can predict the likely outcome of unknown reactions and suggest optimal conditions (catalyst, solvent, temperature), thereby reducing the amount of empirical experimentation needed. ucla.edu This would be particularly valuable when exploring the underexplored reactivity of the target scaffold.
De Novo Molecular Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or material properties. This approach opens the door to discovering novel compounds with enhanced activity or functionality.
Q & A
Q. How is target engagement validated in vivo for 5-HT ligands?
- Methodological Answer : In vivo electrophysiology records dopamine neuron activity in ventral tegmental area (VTA). A 5-HT agonist like WAY-163909 reduces VTA firing, an effect reversed by 5-HT antagonists. Microdialysis confirms reduced extracellular dopamine in nucleus accumbens, linking target engagement to behavioral outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
